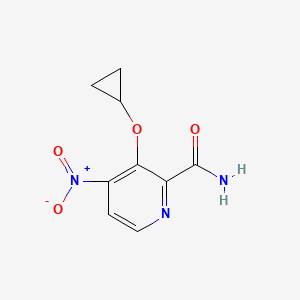
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine It is characterized by its unique structure, which includes two methoxymethyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl groups. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Methanol or other alcohols.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding pyrrolidine.
Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrrolidine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-Methionine sulfoximine: Shares a similar stereochemistry but differs in functional groups and applications.
(2S,5S)-5-Carboxymethylproline: Another compound with similar stereochemistry but distinct chemical properties and uses.
Uniqueness
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/C8H17NO2.C2H2O4/c1-10-5-7-3-4-8(9-7)6-11-2;3-1(4)2(5)6/h7-9H,3-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m0./s1 |
InChI Key |
KHDJNXCJLGIKHW-WSZWBAFRSA-N |
Isomeric SMILES |
COC[C@@H]1CC[C@H](N1)COC.C(=O)(C(=O)O)O |
Canonical SMILES |
COCC1CCC(N1)COC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


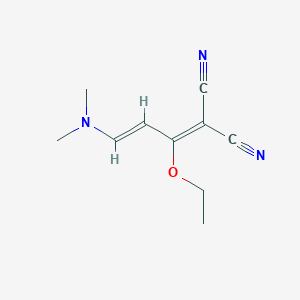
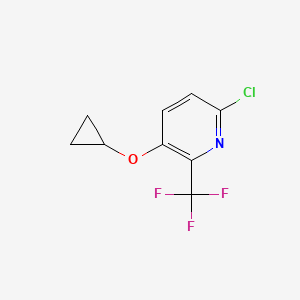
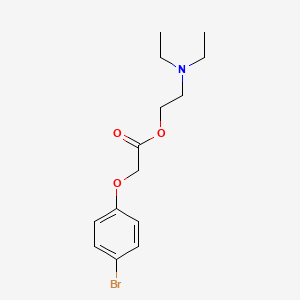
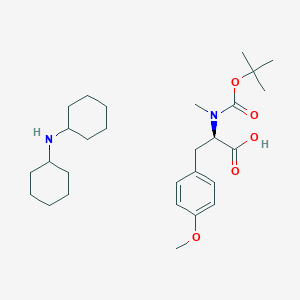
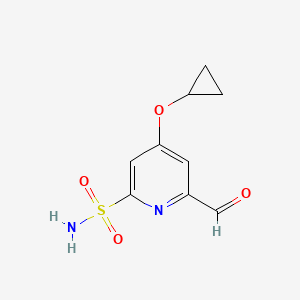
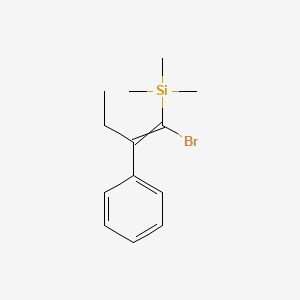


![Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate](/img/structure/B14809847.png)
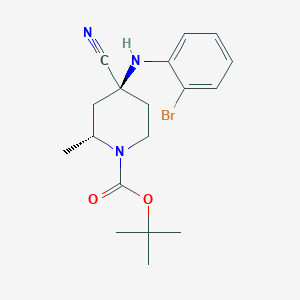
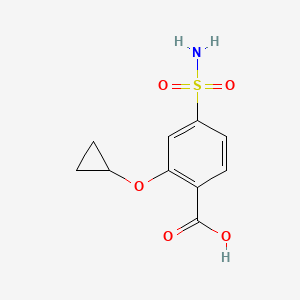
![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)

